molecular formula C21H17ClFN3O4S B2522837 N-(4-(5-(2-chloro-6-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 863001-98-3

N-(4-(5-(2-chloro-6-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Numéro de catalogue: B2522837
Numéro CAS: 863001-98-3
Poids moléculaire: 461.89
Clé InChI: UDGNOHNWKAHENY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-(5-(2-chloro-6-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C21H17ClFN3O4S and its molecular weight is 461.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(4-(5-(2-chloro-6-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, mechanisms of action, and biological efficacy based on recent research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula and weight:

  • Molecular Formula : C₁₈H₁₈ClF₁N₃O₃S
  • Molecular Weight : 385.87 g/mol

The structure includes a chloro-fluorophenyl group, a furan-2-carbonyl moiety, and a pyrazole ring, which are known to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The pyrazole moiety is known for its role in anti-inflammatory and analgesic properties through inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, as well as lipoxygenase (LOX) pathways .

Inhibition Studies

Recent studies have demonstrated that compounds similar to this compound exhibit significant inhibitory effects on COX enzymes. For instance, one study reported IC₅₀ values for COX-1 and COX-2 inhibition at 5.40 μM and 0.01 μM respectively, indicating potent anti-inflammatory activity .

Antimicrobial Activity

Research has shown that derivatives of pyrazole compounds possess notable antimicrobial properties. In vitro studies have indicated that similar compounds exhibit activity against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) reported ranged from 0.125 to 8 μg/mL for different derivatives .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been highlighted in several studies. For example, compounds containing the pyrazole structure have been shown to significantly reduce inflammation in animal models, with some compounds demonstrating a percentage inhibition of auricular edema exceeding 35% compared to standard anti-inflammatory drugs .

Case Studies

  • Case Study on Analgesic Activity :
    A study evaluated the analgesic effects of a related pyrazole derivative in a mouse model. The compound demonstrated a significant reduction in pain response compared to control groups, suggesting its potential use as an analgesic agent.
  • Case Study on Antimicrobial Efficacy :
    Another investigation focused on the antimicrobial activity of various pyrazole derivatives against clinical isolates of resistant bacteria. The results indicated that certain derivatives exhibited superior activity compared to traditional antibiotics like vancomycin.

Summary Table of Biological Activities

Activity TypeTarget Pathogen/EnzymeMIC/IC₅₀ ValueReference
AntimicrobialStaphylococcus aureus0.125–8 μg/mL
AntimicrobialEscherichia coli0.125–8 μg/mL
Anti-inflammatoryCOX-1IC₅₀ = 5.40 μM
Anti-inflammatoryCOX-2IC₅₀ = 0.01 μM

Propriétés

IUPAC Name

N-[4-[3-(2-chloro-6-fluorophenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN3O4S/c1-31(28,29)25-14-9-7-13(8-10-14)17-12-18(20-15(22)4-2-5-16(20)23)26(24-17)21(27)19-6-3-11-30-19/h2-11,18,25H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGNOHNWKAHENY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C=CC=C3Cl)F)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.